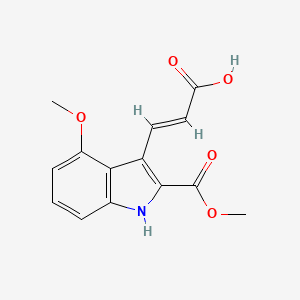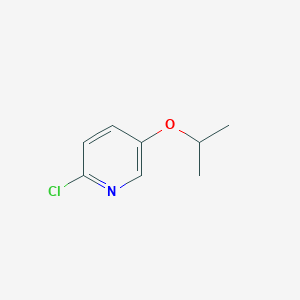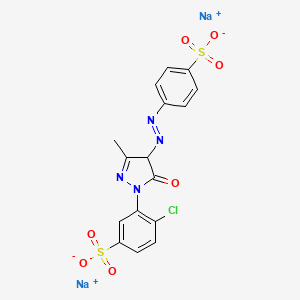![molecular formula C15H23BrN2O3 B1512415 tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate CAS No. 882169-80-4](/img/structure/B1512415.png)
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate is a synthetic organic compound that falls within the category of carbamate derivatives. Carbamates are compounds derived from carbamic acid, which are widely used in various chemical and biological applications. The structure of this compound includes a tert-butyl group, a bromopyridine moiety, and a carbamate linkage, which collectively influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. A general synthetic route might include the following key steps:
Bromination of Pyridine: : Pyridine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
Formation of the Carbamate Group: : tert-Butyl carbamate is then reacted with a hydroxyl or alkoxide derivative of the bromopyridine intermediate under basic conditions to form the final product. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Reactions are optimized for temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: : The bromopyridine ring can be selectively oxidized under mild conditions to introduce oxygen-containing functional groups.
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the cleavage of the carbamate group.
Substitution: : The bromine atom on the pyridine ring can be substituted with nucleophiles (e.g., amines, thiols) in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: : LiAlH4 or borane-tetrahydrofuran (BH3-THF) complexes are typical reducing agents.
Substitution: : Nucleophilic substitution reactions often require palladium catalysts like Pd(PPh3)4 or Pd/C, along with ligands and solvents like THF or toluene.
Major Products Formed:
Oxidation might yield pyridine N-oxide derivatives.
Reduction can lead to primary or secondary amines, depending on the extent of reduction.
Substitution reactions yield functionalized pyridine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules and polymers.
Biology: : Investigated for its potential as a molecular probe for studying enzyme activity or receptor binding.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: : Utilized in the development of novel materials with specific properties (e.g., flame retardants, plasticizers).
Wirkmechanismus
The mechanism of action of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thus modulating biochemical pathways. Its unique structure allows it to interact with molecular targets such as proteins or nucleic acids, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate stands out compared to similar compounds due to its specific substituents:
tert-Butyl {1-[(5-chloropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : Similar in structure but less potent in certain biological activities due to the difference in halogen atoms.
tert-Butyl {1-[(5-fluoropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : The fluorine atom imparts different electronic properties, influencing reactivity and biological interactions.
tert-Butyl {1-[(3-methylbutan-2-yl)oxy]-3-methylbutan-2-yl}carbamate: : Lacks the pyridine ring, thus differing significantly in both chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
882169-80-4 |
|---|---|
Molekularformel |
C15H23BrN2O3 |
Molekulargewicht |
359.26 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23BrN2O3/c1-10(2)13(18-14(19)21-15(3,4)5)9-20-12-6-11(16)7-17-8-12/h6-8,10,13H,9H2,1-5H3,(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
CHYCCMUQSINITD-CYBMUJFWSA-N |
SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Isomerische SMILES |
CC(C)[C@@H](COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanamide,N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-,rel-](/img/structure/B1512335.png)

![4-Methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B1512341.png)

![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidin-1-ium](/img/structure/B1512343.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)







